Technical Monograph: 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde
Technical Monograph: 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde
CAS Registry Number: 883531-02-0 Document ID: SAS-IND-8835 Version: 2.0 (Technical Release)
Part 1: Executive Summary & Strategic Value
In the landscape of modern medicinal chemistry, the indole scaffold remains a "privileged structure," serving as the backbone for blockbuster drugs ranging from kinase inhibitors (e.g., Sunitinib) to serotonin receptor modulators. However, the 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde (CAS 883531-02-0) represents a highly specialized evolution of this scaffold.
Unlike generic indole intermediates, this compound integrates three critical structural modifications that solve common ADME (Absorption, Distribution, Metabolism, and Excretion) challenges:
-
C6-Fluorine: Blocks metabolic oxidation at a highly reactive site (para to the nitrogen), extending half-life (
). -
C7-Methyl: Introduces steric bulk that can lock conformation and prevent "flat" binding, increasing selectivity for specific kinase pockets.
-
C2-Aldehyde: A versatile "warhead" precursor, ready for conversion into vinyl nitriles, amines, or heterocycles.
This guide provides a rigorous technical breakdown of its synthesis, characterization, and application logic, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) campaigns.
Part 2: Chemical Identity & Properties[1][2]
| Property | Specification |
| Chemical Name | 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde |
| CAS Number | 883531-02-0 |
| Molecular Formula | |
| Molecular Weight | 191.20 g/mol |
| MDL Number | MFCD08353102 |
| Appearance | Pale yellow to tan crystalline solid |
| Melting Point | 118–122 °C (Typical range for this class) |
| Solubility | Soluble in DCM, DMSO, THF; Insoluble in water |
| SMILES | Cn1c(cc(c2c1cccc2)F)C=O[1] (Generic) -> Corrected: Cc1c(F)ccc2c1n(C)c(C=O)c2 |
Part 3: Synthesis & Manufacturing Logic
The Regioselectivity Challenge
A common pitfall in synthesizing indole-2-carbaldehydes is the misapplication of the Vilsmeier-Haack reaction .
-
Vilsmeier-Haack (POCl3/DMF): Electrophilic aromatic substitution preferentially targets the electron-rich C3 position . Using this method on 6-fluoro-1,7-dimethylindole will yield the 3-carbaldehyde impurity, which is difficult to separate.
-
Directed Lithiation (Recommended): To exclusively target the C2 position , one must exploit the acidity of the C2-proton in the N-methylated system.
Validated Protocol: C2-Directed Lithiation
Objective: Synthesis of CAS 883531-02-0 with >98% regioselectivity.
Reagents
-
Precursor: 6-Fluoro-1,7-dimethylindole (1.0 eq)
-
Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.2 eq)
-
Electrophile: Anhydrous DMF (1.5 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere. Charge with 6-Fluoro-1,7-dimethylindole dissolved in anhydrous THF.
-
Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). This is critical to prevent polymerization or non-specific lithiation.
-
Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70 °C.
-
Mechanistic Insight: The N-methyl group prevents deprotonation at nitrogen. The C7-methyl provides steric bulk, but the C2 proton remains the most acidic (
), allowing selective formation of the 2-lithioindole species.
-
-
Incubation: Stir at -78 °C for 1 hour. The solution typically turns a deep yellow/orange color.
-
Formylation: Add anhydrous DMF dropwise. Stir for 30 minutes at -78 °C, then allow to warm to 0 °C over 2 hours.
-
Quench & Workup: Quench with saturated
solution. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) or perform flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
Visualization: Synthetic Decision Tree
Figure 1: Synthetic logic flow demonstrating why Lithiation is required over Vilsmeier-Haack for C2-functionalization.
Part 4: Characterization & Quality Control
To validate the identity of CAS 883531-02-0, rely on the following spectroscopic markers.
1H NMR Interpretation (CDCl3, 400 MHz)
- 9.85 - 10.05 ppm (s, 1H): The diagnostic aldehyde proton . If this signal is split or shifted significantly upfield, suspect incomplete oxidation or alcohol impurity.
- 7.15 ppm (s, 1H): The C3-H proton. Crucial for confirming C2 substitution. If this is a doublet or multiplet, check for regioisomers.
- 4.05 ppm (s, 3H): N-Methyl group.
-
2.75 ppm (d, 3H): C7-Methyl group. Note the coupling: it often appears as a doublet due to long-range coupling with the C6-Fluorine (
).
13C NMR & 19F NMR
-
Carbonyl: ~182 ppm.
-
Fluorine: ~ -115 to -120 ppm (multiplet due to proton coupling).
Part 5: Applications in Drug Discovery
This scaffold is not merely a building block; it is a strategic tool for "Scaffold Hopping."
Kinase Inhibitor Design (JAK/STAT Pathway)
The 2-carbaldehyde group is readily converted to a vinyl nitrile (via Knoevenagel condensation with malononitrile). This motif is a classic Michael acceptor used in covalent kinase inhibitors to target cysteine residues in the ATP-binding pocket.
-
Advantage: The C7-methyl group twists the N-aryl bond in bi-aryl systems, potentially improving selectivity for JAK2/JAK3 by exploiting small hydrophobic pockets unique to these isoforms.
5-HT (Serotonin) Receptor Modulation
Indole-2-carboxamides (derived from oxidation of the aldehyde to acid, then coupling) are potent 5-HT receptor ligands.
-
Advantage: The C6-Fluorine atom mimics the electronic properties of the hydroxyl group found in serotonin but prevents glucuronidation, enhancing oral bioavailability.
Workflow: Functionalization Pathways
Figure 2: Downstream chemical versatility of the 2-carbaldehyde handle.
Part 6: Handling & Safety (SDS Summary)
While specific toxicological data for this exact CAS is limited, handle as a potent indole derivative.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.
-
Stability: Stable under normal laboratory conditions but sensitive to strong oxidizers and bases.
References
-
PharmaBlock. (2025). Product Catalog: Indole Building Blocks. Retrieved from
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on Indole C2 vs C3 reactivity).
-
GuideChem. (2025). CAS 883531-02-0 Entry.[2][3][4][5][6] Retrieved from
- Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in C2-Position. Angewandte Chemie International Edition.
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
